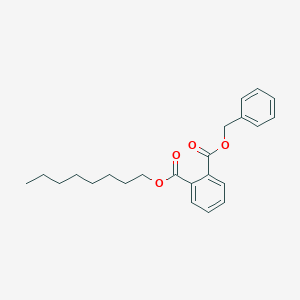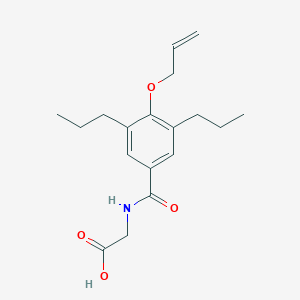
Hippuric acid, 4-(allyloxy)-3,5-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hippuric acid, 4-(allyloxy)-3,5-dipropyl- is a chemical compound that has gained significant attention in scientific research. It is a derivative of hippuric acid, a natural compound found in the urine of mammals. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of hippuric acid, 4-(allyloxy)-3,5-dipropyl- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
Hippuric acid, 4-(allyloxy)-3,5-dipropyl- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve immune function and insulin sensitivity. It has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of hippuric acid, 4-(allyloxy)-3,5-dipropyl- for lab experiments is its relatively low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research on hippuric acid, 4-(allyloxy)-3,5-dipropyl-. These include further studies on its mechanism of action, as well as its potential applications in the development of new drugs and therapies for a range of diseases and conditions. Additionally, research is needed to explore its potential applications in agriculture and environmental science, such as its use as a natural pesticide or herbicide.
Synthesemethoden
The synthesis of hippuric acid, 4-(allyloxy)-3,5-dipropyl- involves the reaction of hippuric acid with allyl bromide and propyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
Hippuric acid, 4-(allyloxy)-3,5-dipropyl- has been studied extensively for its potential applications in scientific research. It has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
101564-63-0 |
|---|---|
Produktname |
Hippuric acid, 4-(allyloxy)-3,5-dipropyl- |
Molekularformel |
C18H25NO4 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-[(4-prop-2-enoxy-3,5-dipropylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C18H25NO4/c1-4-7-13-10-15(18(22)19-12-16(20)21)11-14(8-5-2)17(13)23-9-6-3/h6,10-11H,3-5,7-9,12H2,1-2H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
BOKHEPFBRABENZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NCC(=O)O |
Kanonische SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NCC(=O)O |
Andere CAS-Nummern |
101564-63-0 |
Synonyme |
4-Allyoxy-3,5-dipropylhippuric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
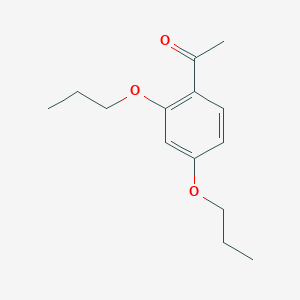
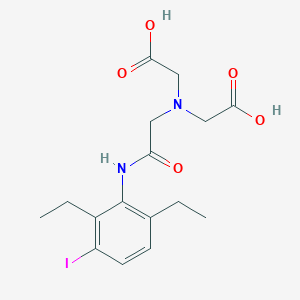

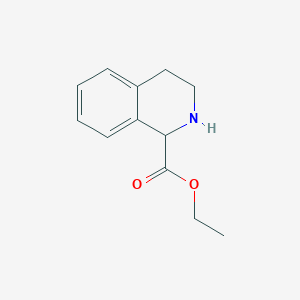

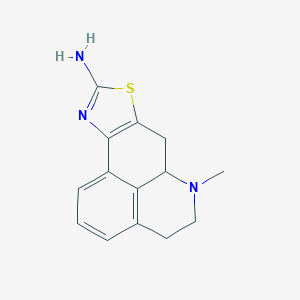
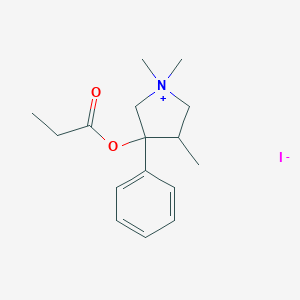
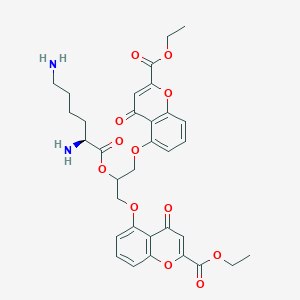

![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)
